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molecular formula C9H9IO2 B1371520 Methyl 2-iodo-6-methylbenzoate CAS No. 103440-55-7

Methyl 2-iodo-6-methylbenzoate

Cat. No. B1371520
M. Wt: 276.07 g/mol
InChI Key: QDKBSGNTMQAIHK-UHFFFAOYSA-N
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Patent
US09012461B2

Procedure details

Methyl 2-iodo-6-methylbenzoate (I58) (2.00 g, 7.245 mmol) and NBS (1.418 g, 7.969 mmol) were stirred in chlorobenzene (50 mL) and benzoyl peroxide (75% w/w, 0.234 g, 0.724 mmol) was added. The reaction was stirred at 90° C. for 18 hours, cooled to room temperature, filtered and the precipitate was washed with cyclohexane (4×10 mL). The combined filtrates were evaporated, and the resulting brown oil was diluted with THF (50 mL). Aqueous ammonia solution (20 mL) was added, and the mixture was stirred vigorously for 17 hours. The mixture was diluted with water (20 mL) and the THF was removed in vacuo. DCM (150 mL) was added, the layers were separated and the aqueous layer was extracted with DCM (2×100 mL), the combined organics were washed with brine (100 mL), dried (MgSO4) and filtered. Silica gel was added and the volatiles were removed in vacuo to give the crude material absorbed onto silica gel. The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C., then 0-20% methanol in EtOAc) to give the title compound (I59) (0.757 g, 40% yield) as a beige solid; 1H NMR (400 MHz, CDCl3) δ 7.93 (dd, J=7.8, 0.7 Hz, 1H), 7.46 (dd, J=7.5, 0.8 Hz, 1H), 7.26-7.21 (m, 1H), 7.10 (br s, 1H), 4.37 (d, J=0.6 Hz, 2H). LCMS Method C: rt 5.06 min; m/z 260.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.418 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4](OC)=[O:5].C1C(=O)[N:17](Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC1C=CC=CC=1>[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:5])[NH:17][CH2:12]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=C(C(=O)OC)C(=CC=C1)C
Name
Quantity
1.418 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.234 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with cyclohexane (4×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
ADDITION
Type
ADDITION
Details
the resulting brown oil was diluted with THF (50 mL)
ADDITION
Type
ADDITION
Details
Aqueous ammonia solution (20 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (20 mL)
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
ADDITION
Type
ADDITION
Details
DCM (150 mL) was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC=1C=CC=C2CNC(C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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